3-Chloromethyl-pyrrolidine hydrochloride CAS number
3-Chloromethyl-pyrrolidine hydrochloride CAS number
An In-depth Technical Guide to 3-Chloromethyl-pyrrolidine Hydrochloride: A Key Intermediate in Pharmaceutical Synthesis
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of 3-Chloromethyl-pyrrolidine hydrochloride, a pivotal building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data points to explore the causality behind its synthesis, characterization, and application, offering field-proven insights into its utility.
Compound Identification and Physicochemical Properties
3-Chloromethyl-pyrrolidine hydrochloride is a bifunctional organic compound featuring a saturated five-membered pyrrolidine ring and a reactive chloromethyl group. The hydrochloride salt form enhances its stability and improves its handling characteristics as a solid, compared to the free base which is typically an oil.
The pyrrolidine ring is a highly valued scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[1][2] Its three-dimensional structure allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.[2] The chloromethyl group at the 3-position serves as a versatile electrophilic handle, enabling covalent linkage to a wide array of nucleophiles.
While the racemic form is commonly used, specific enantiomers, such as (S)-3-(Chloromethyl)pyrrolidine hydrochloride, are crucial for stereoselective syntheses where a single enantiomer of the final drug product is required for optimal efficacy and safety.[3][4]
Table 1: Physicochemical and Computed Properties
| Property | Value | Source |
| IUPAC Name | 3-(chloromethyl)pyrrolidine;hydrochloride | [3] |
| Molecular Formula | C₅H₁₁Cl₂N | [3] |
| Molecular Weight | 156.05 g/mol | [3] |
| Canonical SMILES | C1CNCC(C1)CCl.Cl | [3] |
| Appearance | Typically an off-white to pale yellow solid | [5] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 1 | [3] |
| Rotatable Bond Count | 1 | [3] |
Note: Properties are for the parent compound and its hydrochloride salt. The CAS Number for the related compound 3-Chloropyrrolidine hydrochloride is 10603-47-1[5]. Specific CAS numbers for racemic or enantiomerically pure 3-Chloromethyl-pyrrolidine hydrochloride should be verified with the supplier.
Synthesis and Mechanism
The most common and industrially scalable synthesis of 3-Chloromethyl-pyrrolidine hydrochloride starts from the corresponding alcohol, 3-pyrrolidinemethanol. The conversion of the primary alcohol to an alkyl chloride is a classic nucleophilic substitution reaction.
Causality in Reagent Selection: Thionyl chloride (SOCl₂) is the preferred reagent for this transformation for several key reasons:
-
High Reactivity: It readily activates the hydroxyl group.
-
Irreversible Reaction: The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. Their evolution from the reaction mixture follows Le Châtelier's principle, driving the reaction to completion.
-
Simplified Purification: The gaseous nature of the byproducts simplifies the workup process, as they are easily removed, leaving a cleaner crude product.
A generalized synthetic protocol is outlined below.
Experimental Protocol: Synthesis from 3-Pyrrolidinemethanol
Objective: To convert 3-pyrrolidinemethanol to 3-Chloromethyl-pyrrolidine hydrochloride.
Materials:
-
N-Boc-3-pyrrolidinemethanol (as a representative protected starting material)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM, anhydrous)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask, ice bath, dropping funnel, condenser
Procedure:
-
Protection Strategy (Rationale): The pyrrolidine nitrogen is a nucleophile and would react with thionyl chloride. Therefore, it must first be protected, commonly with a tert-butyloxycarbonyl (Boc) group. This ensures that the chlorination occurs selectively at the hydroxyl group.
-
Chlorination:
-
Dissolve N-Boc-3-pyrrolidinemethanol in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic reaction between the alcohol and thionyl chloride.
-
Add thionyl chloride (approx. 1.1 to 1.3 molar equivalents) dropwise via a dropping funnel over 30 minutes.[6] Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.
-
-
Workup and Purification (Self-Validation):
-
Carefully quench the reaction by slowly pouring it into a stirred, ice-cold saturated solution of sodium bicarbonate to neutralize excess thionyl chloride and HCl.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Boc-3-chloromethyl-pyrrolidine.
-
-
Deprotection and Salt Formation:
-
Dissolve the crude protected intermediate in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Add a solution of HCl in diethyl ether or dioxane (typically 2M to 4M) in excess.
-
Stir the mixture. The hydrochloride salt is typically insoluble and will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 3-Chloromethyl-pyrrolidine hydrochloride.
-
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 3-Chloromethyl-pyrrolidine HCl.
Analytical and Spectroscopic Characterization
Confirming the structure and purity of the synthesized compound is a critical, self-validating step in any protocol.[7] The primary techniques used are NMR, IR, and Mass Spectrometry.
-
¹H NMR (Proton NMR): The spectrum of the hydrochloride salt in a solvent like D₂O or DMSO-d₆ would show characteristic signals. The two protons of the chloromethyl group (-CH₂Cl) would appear as a doublet or multiplet, typically downfield (3.5-4.0 ppm) due to the electron-withdrawing effect of the chlorine atom. The protons on the pyrrolidine ring would appear as complex multiplets between 1.5 and 3.5 ppm. The N-H proton of the ammonium salt would appear as a broad singlet, often further downfield.
-
¹³C NMR (Carbon NMR): The carbon of the chloromethyl group (-CH₂Cl) would be distinct, typically in the 45-55 ppm range. The four carbons of the pyrrolidine ring would appear in the aliphatic region (25-60 ppm).
-
IR Spectroscopy: Key peaks would include a broad absorption in the 2700-3300 cm⁻¹ range, characteristic of the N-H stretch of a secondary ammonium salt. C-H stretching bands will appear just below 3000 cm⁻¹. A C-Cl stretching vibration can be expected in the 650-800 cm⁻¹ region.
-
Mass Spectrometry (MS): In electron ionization (EI) mode, the mass spectrum would show the molecular ion peak for the free base (C₅H₁₀ClN). A characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) would be a definitive indicator.[7] Common fragmentation patterns include the loss of a chlorine radical (·Cl) or a molecule of HCl.
Role in Drug Discovery and Development
3-Chloromethyl-pyrrolidine hydrochloride is not an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its value lies in its ability to introduce the pyrrolidine motif into a larger target molecule.[1] The primary reaction utilized is nucleophilic substitution at the chloromethyl carbon.
Mechanism of Action in Synthesis: A drug precursor containing a nucleophilic functional group (e.g., an amine, thiol, or phenoxide) attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming a new covalent bond. This reaction is a cornerstone of convergent synthesis strategies, allowing medicinal chemists to efficiently combine complex molecular fragments.
Illustrative Reaction Scheme
Caption: Nucleophilic substitution using 3-Chloromethyl-pyrrolidine.
This strategy has been instrumental in the synthesis of compounds targeting a wide range of diseases, including those affecting the central nervous system, inflammation, and infectious diseases.[8][9]
Safety, Handling, and Storage
As with all reactive chemical intermediates, proper handling is paramount to ensure laboratory safety.
GHS Hazard Identification (based on related compounds):
-
Acute Toxicity, Oral (Harmful): May be harmful if swallowed.[10]
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.[10]
Precautionary Measures:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[11]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13] Keep away from strong oxidizing agents and strong bases, with which it may react.[11]
Conclusion
3-Chloromethyl-pyrrolidine hydrochloride is a quintessential example of a high-value synthetic building block. Its utility is derived from the stable, desirable pyrrolidine scaffold combined with a reactive chemical handle for molecular elaboration. A thorough understanding of its synthesis, characterization, and reactivity empowers chemists to leverage this intermediate for the efficient and reliable construction of novel chemical entities with therapeutic potential. The protocols and principles outlined in this guide provide a framework for its safe and effective use in a research and development setting.
References
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PubChem. (n.d.). 3(S)-Chloromethyl-pyrrolidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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Krasavin, M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Retrieved from [Link]
- Google Patents. (2015). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
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Pelliccia, S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Synthesis and molecular modeling studies of cholinesterase inhibitor dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines]. Retrieved from [Link]
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ChemComplete. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. Retrieved from [Link]
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PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
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PubChem. (n.d.). 3-(3-Methoxyphenyl)pyrrolidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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